molecular formula C8H8N2O4 B181704 2,4-Dinitro-m-xylene CAS No. 603-02-1

2,4-Dinitro-m-xylene

Cat. No. B181704
CAS RN: 603-02-1
M. Wt: 196.16 g/mol
InChI Key: XUUSVHGZGPBZLS-UHFFFAOYSA-N
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Description

2,4-Dinitro-m-xylene (DNMX) is a nitroaromatic compound. It is used for a variety of scientific research applications. It is also used as a metabolic stimulant .


Synthesis Analysis

The synthesis of 2,4-Dinitro-m-xylene involves the nitration of m-xylene . The mononitration of m-xylene can be easily carried out at 30°C. Nitro-m-xylene is easily nitrated to dinitro-m-xylene at a temperature of 80°C .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitro-m-xylene is C8H8N2O4 . The molecular weight is 196.16 .


Chemical Reactions Analysis

The nitration of m-xylene to give the corresponding mononitro-m-xylene and dinitro-m-xylene has been studied . A two-step nitration method was designed to solve the problems of product selectivity and yield of poly-nitro impurities .


Physical And Chemical Properties Analysis

2,4-Dinitro-m-xylene has a melting point of 82-84 °C and a predicted boiling point of 301.6±37.0 °C . The predicted density is 1.346±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

In the field of synthetic chemistry, 2,4-Dinitro-m-xylene has been used as a starting material for the synthesis of various compounds. Yan-hong et al. (2005) demonstrated the synthesis of nitro-p-xylenes, including 2,4-Dinitro-m-xylene, and further investigated their thermal decomposition characteristics using techniques like differential scanning calorimetry (DSC) and thermogravimetry-derivative thermogravimetry (TG-DTG) (Yan-hong et al., 2005).

Chemotherapy of Tuberculosis

The compound has also been utilized in the synthesis of other chemicals with potential medical applications. Beyerman and Wielaert (2010) described the use of 4,6-dinitro-m-xylene in the synthesis of compounds related to 4-hydroxy-6-amino-isophthalic acid, which is associated with the chemotherapy of tuberculosis (Beyerman & Wielaert, 2010).

Continuous-Flow Nitration

In process engineering, 2,4-Dinitro-m-xylene is relevant in the study of continuous-flow nitration of xylene isomers. Sharma et al. (2015) explored the continuous-flow nitration of o-xylene, highlighting the formation of dinitro derivatives under certain conditions (Sharma et al., 2015).

Ternary System Study

The study of ternary systems involving m-dinitrobenzene, 2,4,6-trinitro-m-xylene, and picric acid was conducted by Bogush (1966), providing insights into the eutectic compositions and melting points of these systems (Bogush, 1966).

Environmental and Occupational Exposure

Research has been conducted on the environmental and occupational exposure to xylene and its isomers, including 2,4-Dinitro-m-xylene. Niaz et al. (2015) reviewed the toxicity of xylene, which is pertinent for understanding the potential health hazards associated with 2,4-Dinitro-m-xylene (Niaz et al., 2015).

Ultrasonic Degradation

The degradation of m-xylene solutions, which can be related to the derivatives like 2,4-Dinitro-m-xylene, has been studied using ultrasonic irradiation. Xie et al. (2011) investigated the effect of ultrasonic frequency and power on the degradation rate of m-xylene (Xie et al., 2011).

Safety And Hazards

2,4-Dinitro-m-xylene is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

2,4-Dinitro-m-xylene has been evaluated as a melt cast explosive in comparison to the widely used 2,4,6-trinitrotoluene (TNT) . The detonation failure diameter of a bare 2,4-Dinitro-m-xylene charge was found to be less than that of TNT .

properties

IUPAC Name

1,3-dimethyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUSVHGZGPBZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209047
Record name m-Xylene, 2,4-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitro-m-xylene

CAS RN

603-02-1
Record name 1,3-Dimethyl-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Xylene, 2,4-dinitro-
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Record name m-Xylene, 2,4-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-m-xylene
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Synthesis routes and methods

Procedure details

1,3-dimethyl-2-nitrobenzene (151.2 g) is dissolved in 500 ml of CH2Cl2 and cooled to below 0° C. in a methanol ice bath. Sulfuric acid (200 ml) is added dropwise, maintaining a temperature at below 0° C. After the sulfuric acid addition is complete, fuming nitric acid (86 ml) is added dropwise at a rate which maintains the temperature between -5° to -2° C. After the addition is complete, the mixture is stirred at -3° to -5° C. for 2 hours. 200 ml of water are carefully added to the aqueous acidic layer and, after cooling to RT, the mixture is extracted with 600 ml of CH2Cl2. The extracts are combined and washed with 600 ml of H2O, saturated NaCl solution and dried overnight. The mixture is filtered and the filtrate concentrated to give 192.2 grams of a yellow solid, M.P. 81°-83° C.
Quantity
151.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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